![molecular formula C19H24N2O3 B3084677 2,2-dimethyl-3-({4-[(E)-2-phenylvinyl]piperazin-1-yl}carbonyl)cyclopropanecarboxylic acid CAS No. 1142214-90-1](/img/structure/B3084677.png)
2,2-dimethyl-3-({4-[(E)-2-phenylvinyl]piperazin-1-yl}carbonyl)cyclopropanecarboxylic acid
Overview
Description
2,2-dimethyl-3-({4-[(E)-2-phenylvinyl]piperazin-1-yl}carbonyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C19H24N2O3 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Polyamide Synthesis
Research demonstrates the application of related compounds in the synthesis of polyamides. For instance, derivatives of cyclopropanecarboxylic acid were used to synthesize polyamides with molecular weights ranging from 2000-6000, highlighting their utility in polymer chemistry and materials science M. Hattori & M. Kinoshita, 1979.
Neuroprotective Drug Design
A novel drug candidate, designed for Alzheimer's disease treatment, utilized a compound with a similar structural motif. This research underscores the compound's role in inhibiting enzyme activity relevant to neurodegeneration, demonstrating its potential in the development of multi-target therapeutic strategies L. Lecanu et al., 2010.
Herbicidal and Fungicidal Activity
Studies involving cyclopropanecarboxylic acid derivatives have found applications in agriculture, with certain compounds exhibiting significant herbicidal and fungicidal activities. This research suggests potential avenues for developing new agrochemicals L. Tian et al., 2009.
Antimicrobial Properties
The synthesis of piperazine derivatives and their subsequent evaluation revealed notable antimicrobial properties. Such findings contribute to the search for new antibacterial and antifungal agents R. Rajkumar et al., 2014.
Enzyme Inhibition Studies
In the context of antidepressant development, the metabolic pathway of a novel compound was explored, providing insights into enzyme interactions and metabolic conversions. This research aids in understanding drug metabolism and the role of specific enzymes Mette G. Hvenegaard et al., 2012.
properties
IUPAC Name |
2,2-dimethyl-3-[4-[(E)-2-phenylethenyl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-19(2)15(16(19)18(23)24)17(22)21-12-10-20(11-13-21)9-8-14-6-4-3-5-7-14/h3-9,15-16H,10-13H2,1-2H3,(H,23,24)/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVZKYLYSJWILJ-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C=CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)/C=C/C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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